Cas no 921895-04-7 (3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide)
3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide
- Benzamide, N-[2-(2,3-dihydro-1-methyl-1H-indol-5-yl)-2-(1-pyrrolidinyl)ethyl]-3,4,5-triethoxy-
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- Inchi: 1S/C28H39N3O4/c1-5-33-25-17-22(18-26(34-6-2)27(25)35-7-3)28(32)29-19-24(31-13-8-9-14-31)20-10-11-23-21(16-20)12-15-30(23)4/h10-11,16-18,24H,5-9,12-15,19H2,1-4H3,(H,29,32)
- InChI Key: DSIUTNYJFXHHOI-UHFFFAOYSA-N
- SMILES: C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCCC1)(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1
Experimental Properties
- Density: 1.141±0.06 g/cm3(Predicted)
- Boiling Point: 609.1±55.0 °C(Predicted)
- pka: 13.65±0.46(Predicted)
3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2291-0181-2μmol |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-5μmol |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-10μmol |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-20μmol |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-1mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-2mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-3mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-4mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-5mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2291-0181-10mg |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide |
921895-04-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide Related Literature
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Additional information on 3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide
Introduction to 3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide and Its Significance in Modern Chemical Biology
3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide, identified by its CAS number 921895-04-7, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in modulating biological pathways and its structural similarity to known bioactive agents. The presence of multiple functional groups, including ethoxy substituents and heterocyclic rings, suggests a high degree of chemical diversity and reactivity, making it a promising candidate for further investigation.
The structural motif of 3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide incorporates elements that are frequently observed in pharmacologically active compounds. Specifically, the benzamide core is a well-established scaffold in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The indole ring system, a component of the N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl) moiety, is particularly noteworthy due to its prevalence in natural products and its documented biological activities. Indole derivatives have been extensively studied for their roles in various physiological processes, including neurotransmission and immune modulation.
The pyrrolidin-1-yl group appended to the benzamide structure introduces additional complexity and potential for selective binding interactions. Pyrrolidine derivatives are commonly found in medicinal chemistry due to their ability to mimic the conformational flexibility of natural amino acids. This feature can enhance the compound's affinity for biological targets while minimizing off-target effects. The ethoxy substituents at the 3,4, and 5 positions of the benzene ring further contribute to the molecule's electronic properties and solubility characteristics, which are critical factors in drug development.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening methods to identify promising candidates like 3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzamide. These techniques leverage large datasets and machine learning algorithms to predict binding affinities and interactions with biological targets. Such methodologies have significantly accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and selectivity. The integration of experimental validation with computational predictions has become a cornerstone of modern pharmaceutical research.
In vitro studies have begun to elucidate the potential biological activities of 3,4,5-triethoxy-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-y)ethylbenzamide. Initial experiments suggest that this compound exhibits inhibitory properties against certain enzymes implicated in inflammatory responses. The indole moiety has been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. By targeting these enzymes, the compound may offer therapeutic benefits in conditions characterized by excessive inflammation.
Furthermore, the benzamide core has been associated with activities relevant to central nervous system (CNS) disorders. Several benzamide derivatives have demonstrated efficacy in animal models of pain and anxiety by interacting with neurotransmitter receptors. The structural features of 3,4,5-triethoxy-N-2-(1-methyl--dihydro--indol--5--yl)--(pyrrolidin--1--y)ethylbenzamide suggest potential interactions with serotonin receptors (e.g., 5-HT1A), which are involved in mood regulation and stress response. This opens up avenues for exploring its utility in treating neuropsychiatric conditions.
The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step sequences that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient approaches for constructing heterocyclic frameworks like those found in 3,4,5-triethoxy-N--(‘’methyl--‘’dihydro--‘’indol---‘’5---‘’yl)--(pyrrolidin---‘’l---‘’y)ethylbenzamide. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly valuable in forming carbon-carbon bonds between aromatic rings and heterocycles with minimal side reactions.
The pharmacokinetic properties of 921895--04--7 are also under investigation as part of its overall characterization. Factors such as absorption rate (oral bioavailability), distribution within tissues (partition coefficients), metabolism (CYP enzyme interactions), and excretion (renal or biliary clearance) are critical determinants of a compound's clinical utility. Computational models predicting these properties can guide optimization efforts toward improving drug-like characteristics while maintaining desired biological activity.
Future research directions may include exploring analogs derived from 3,4,5-triethoxy-N--(‘’methyl--‘’dihydro--‘’indol---‘’5---‘’yl)--(pyrrolidin---‘’l---‘’y)ethylbenzamide through structure-based drug design principles. By modifying specific substituents or altering connectivity between functional groups based on insights from crystallographic studies or molecular dynamics simulations, researchers aim to enhance potency while reducing potential toxicity profiles.* Such modifications could lead to novel therapeutic agents with improved pharmacological profiles for treating diverse diseases.*
In conclusion, 921895–04–7 represents an intriguing molecule with significant potential applications across multiple therapeutic areas.* Its complex structure,* which includes bioactive moieties such as indole*and*pyrrolidine*, makes it a valuable scaffold for further exploration.* Recent advances*in computational methods*and experimental techniques*have positioned this compound as a promising candidate for future drug development.* Continued investigation into its biological activities,*pharmacokinetic properties,*and synthetic feasibility*will be essential steps toward realizing its full therapeutic potential.* As research progresses,*additional insights*into how structural features influence biological function*will contribute*to more rational approaches*for designing next-generation pharmaceuticals.*
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